1,4,7,10-Tetraoxacyclotridecane, 12,12'-(1,6-hexanediyl)bis-
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Overview
Description
1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- is a complex organic compound with the molecular formula C24H46O8. It is a macrocyclic ether, which means it contains a large ring structure with multiple ether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- typically involves the reaction of 1,4,7,10-tetraoxacyclotridecane with 1,6-dibromohexane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in aprotic solvents like DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- involves its ability to form stable complexes with metal ions. The ether linkages in the macrocyclic ring can coordinate with metal ions, leading to the formation of highly stable complexes. These complexes can then interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic complexing agent used in radiolabeling and MRI contrast agents.
1,4,7,10-Tetraazacyclododecane: Used as a precursor for the synthesis of macrocyclic chelating agents.
Uniqueness
1,4,7,10-Tetraoxacyclotridecane, 12,12’-(1,6-hexanediyl)bis- is unique due to its large ring structure with multiple ether linkages, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and various industrial applications .
Properties
CAS No. |
120343-87-5 |
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Molecular Formula |
C24H46O8 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
12-[6-(1,4,7,10-tetraoxacyclotridec-12-yl)hexyl]-1,4,7,10-tetraoxacyclotridecane |
InChI |
InChI=1S/C24H46O8/c1(3-5-23-19-29-15-11-25-7-8-26-12-16-30-20-23)2-4-6-24-21-31-17-13-27-9-10-28-14-18-32-22-24/h23-24H,1-22H2 |
InChI Key |
UAKLBDHRDZTSGV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCC(COCCO1)CCCCCCC2COCCOCCOCCOC2 |
Origin of Product |
United States |
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